molecular formula C11H15N3O3S B12001097 3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione CAS No. 3950-00-3

3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione

Cat. No.: B12001097
CAS No.: 3950-00-3
M. Wt: 269.32 g/mol
InChI Key: KFMXTNPXSBTKQV-UHFFFAOYSA-N
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Description

3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is a heterocyclic compound that belongs to the class of pyrimidothiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is unique due to its specific substituents and the combination of pyrimidine and thiazine rings.

Properties

3950-00-3

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

3-ethyl-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione

InChI

InChI=1S/C11H15N3O3S/c1-3-5-14-9-8(18-6-7(15)12-9)10(16)13(4-2)11(14)17/h3-6H2,1-2H3,(H,12,15)

InChI Key

KFMXTNPXSBTKQV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CC)SCC(=O)N2

Origin of Product

United States

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